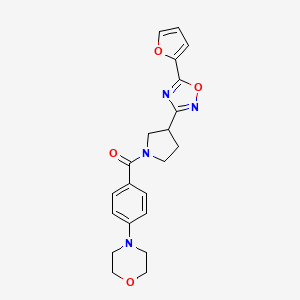
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide, also known as QMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QMA belongs to the class of pyrimidine-based compounds and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide is not fully understood. However, studies have suggested that 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide has also been found to interact with various proteins, including HSP90 and HDAC6, which are involved in cancer progression.
Biochemical and Physiological Effects
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide has been found to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression. 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide has also been found to inhibit angiogenesis by suppressing the expression of VEGF and MMP-2. In inflammation research, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-1β. In neurodegenerative disorder research, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide has been found to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes, including SOD and CAT.
Advantages and Limitations for Lab Experiments
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide has several advantages for lab experiments, including its high yield synthesis method, its potential therapeutic applications in various diseases, and its ability to modulate various signaling pathways. However, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide research, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide and to identify its molecular targets. Additionally, studies are needed to evaluate the safety and efficacy of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide in preclinical and clinical trials. Finally, studies are needed to develop novel 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide derivatives with improved solubility and pharmacokinetic properties.
Conclusion
In conclusion, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide is a pyrimidine-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide has been synthesized using various methods and has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide exerts its therapeutic effects by modulating various signaling pathways and interacting with various proteins. 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide has several advantages for lab experiments, including its high yield synthesis method and its potential therapeutic applications. However, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide also has limitations, including its limited solubility in water and potential toxicity at high concentrations. There are several future directions for 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide research, including its potential use as a therapeutic agent and the development of novel 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide derivatives.
Synthesis Methods
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide can be synthesized using various methods, including the reaction of 2-chloro-N-(quinolin-3-yl)acetamide with 4-methyl-6-oxo-1,6-dihydropyrimidine in the presence of a base. Another method involves the reaction of 2-chloro-N-(quinolin-3-yl)acetamide with 4-methyl-6-oxypyrimidine-2-thiol in the presence of a base. Both methods result in the formation of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide with high yields.
Scientific Research Applications
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-quinolin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-6-16(22)20(10-18-11)9-15(21)19-13-7-12-4-2-3-5-14(12)17-8-13/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCLHDZBKQCIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2467512.png)
![5-(4-bromophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2467514.png)
![(2S,4R)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid](/img/no-structure.png)


![6-tert-butyl-3-[(3,5-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2467523.png)
![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467524.png)


![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467529.png)



![(5-chloro-3-methyl-1-benzofuran-2-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2467535.png)